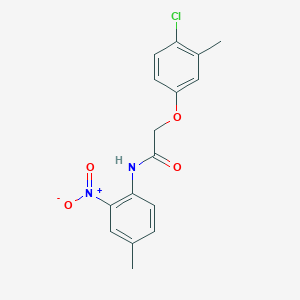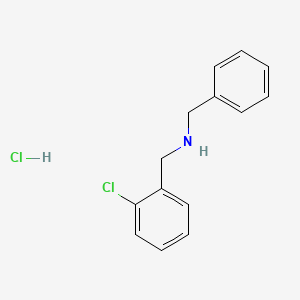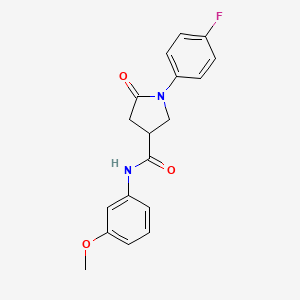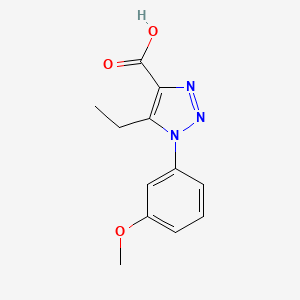
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that was widely used in the 1970s and 1980s. It belongs to the family of nitrophenyl acetamide herbicides, which are known for their selective action on broadleaf weeds. Nitrofen has been found to have a potent effect on the growth of plants, disrupting the biosynthesis of chlorophyll and leading to the death of the plant.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Nitrofen binds to the active site of PPO and prevents the enzyme from carrying out its normal function, leading to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll, disrupt the photosynthetic process, and interfere with the metabolism of amino acids and carbohydrates. Nitrofen has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments is its potency as a herbicide. It can be used at low concentrations to selectively kill broadleaf weeds, making it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using this compound is its potential toxicity to other organisms, including humans and animals. Careful handling and disposal of the compound is necessary to minimize the risk of exposure.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of new herbicides that are based on the structure of this compound but have improved selectivity and reduced toxicity. Another area of research is the investigation of the effects of this compound on soil microorganisms and the broader ecosystem. Finally, there is interest in using this compound as a tool to study the biosynthesis of other important plant metabolites, such as alkaloids and terpenoids.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to form the final compound, this compound.
Applications De Recherche Scientifique
Nitrofen has been extensively studied for its herbicidal properties, but it has also been found to have potential applications in scientific research. It has been used as a tool to study the biosynthesis of chlorophyll in plants, as well as to investigate the effects of herbicides on the environment.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-6-14(15(7-10)19(21)22)18-16(20)9-23-12-4-5-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNGNGJTBSACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)




![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
